Alismoxide

Inflammation Nitric Oxide Natural Product Screening

Alismoxide ((+)-Alismoxide, CAS 87701-68-6) is a guaiane-type sesquiterpenoid isolated from the dried rhizome of *Alisma orientale* (Alismatis Rhizoma), a widely used traditional Chinese medicine. The compound has a molecular weight of 238.37 g/mol and is characterized as an oil at room temperature.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B1243908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlismoxide
Synonyms(+)-4-epi-alismoxide
alismoxide
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O
InChIInChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1
InChIKeyIWQURBSTAIRNAE-BARDWOONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alismoxide: A Sesquiterpene Standard with Validated Anti-Inflammatory Activity and Defined Analytical Reference Values for Rhizoma Alismatis Quality Control


Alismoxide ((+)-Alismoxide, CAS 87701-68-6) is a guaiane-type sesquiterpenoid isolated from the dried rhizome of *Alisma orientale* (Alismatis Rhizoma), a widely used traditional Chinese medicine [1]. The compound has a molecular weight of 238.37 g/mol and is characterized as an oil at room temperature [2]. Pharmacologically, Alismoxide demonstrates measurable anti-inflammatory activity through the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages [3]. It also exhibits inhibitory effects on isolated bladder smooth muscle contraction and vascular contraction induced by high potassium concentrations [1][4]. As a constituent of pharmacopoeial material, Alismoxide serves as a key marker compound for the quantitative analysis of multi-components by single marker (QAMS) in quality control of Alismatis Rhizoma [5].

Beyond Alisol B: Why Alismoxide's Sesquiterpene Core and Selectivity Profile Demand Distinct Sourcing for Target-Specific Assays


Generic substitution of Alismoxide with the more abundant triterpene alisols (e.g., alisol B, alisol B 23-acetate) is scientifically indefensible due to fundamental differences in chemical class (sesquiterpene vs. triterpene) and resulting biological selectivity [1]. Alismoxide is a guaiane-type sesquiterpene with a distinct core structure, whereas the alisols are protostane-type triterpenes [2][3]. This structural divergence translates directly into divergent activity profiles: Alismoxide lacks the anti-complementary activity that is characteristic of the triterpene alisols, while it demonstrates unique smooth muscle relaxant effects not shared by the alisol class [1][4]. Furthermore, the relative correction factor (RCF) for Alismoxide in QAMS analytical methods differs substantially from that of alisol analogs, making it impossible to cross-calibrate or substitute for quality control purposes without introducing systematic error [5].

Alismoxide Evidence Guide: Quantified Differentiation from Alisol Analogs in Anti-Inflammatory, Antibacterial, and Analytical Dimensions


Anti-Inflammatory Potency: Alismoxide IC50 vs. Alisol B 23-Acetate in RAW264.7 Macrophages

Alismoxide demonstrates measurable anti-inflammatory activity in a standardized RAW264.7 macrophage assay, but with a higher IC50 (lower potency) compared to the major triterpene alisol B 23-acetate, the primary active constituent of Alismatis Rhizoma. This quantitative difference directly informs the selection of appropriate controls and reference standards for inflammation-related experiments [1][2]. Alismoxide inhibits LPS-induced nitric oxide production with an IC50 of 4300 nM (4.3 μM), establishing it as a moderately active sesquiterpene relative to the more potent triterpenes in the same plant [1].

Inflammation Nitric Oxide Natural Product Screening

Antibacterial Activity: Alismoxide MIC vs. Alisol B 23-Acetate Against Streptococcus mutans

In a direct head-to-head comparison, Alismoxide exhibited significantly weaker antibacterial activity against *Streptococcus mutans* KCTC 3289 compared to alisol B 23-acetate, the most potent antibacterial constituent isolated from Alimatis rhizoma . The MIC of Alismoxide was 32 μg/mL, which is 16-fold higher than the 2 μg/mL MIC observed for alisol B 23-acetate . This data defines Alismoxide as a minor antibacterial contributor relative to the triterpene alisols and clarifies that procurement for antibacterial screening should prioritize the alisol series unless specific sesquiterpene activity is being investigated .

Antibacterial Natural Product Drug Discovery

Selectivity in the Complement Pathway: Alismoxide Lacks Anti-Complementary Activity, Unlike Alisol A and Alisol B

A critical differentiation point between the sesquiterpene Alismoxide and the triterpene alisols lies in their selectivity for the complement system. In a comparative study, Alismoxide (and the related sesquiterpene alismol) were completely ineffective at inhibiting complement-induced hemolysis through the classical pathway, whereas four triterpenes (alisol A, alisol A monoacetate, alisol B, and alisol B monoacetate) isolated from the same rhizome demonstrated clear inhibitory activity [1]. This binary selectivity profile (active vs. inactive) establishes that Alismoxide does not engage the classical complement pathway and should not be used as a positive control or reference in complement-related assays [1].

Immunology Complement System Natural Product Selectivity

Analytical Differentiation: QAMS Relative Correction Factor (RCF) for Alismoxide vs. Alisol C 23-Acetate

In quantitative analysis of multi-components by single marker (QAMS) for Alismatis Rhizoma, Alismoxide has a precisely determined relative correction factor (RCF) of 0.946 when using alisol B 23-acetate as the internal standard [1]. This RCF differs substantially from that of alisol C 23-acetate, which is 4.183, reflecting significant differences in UV response factors between the sesquiterpene and triterpene classes [1]. The method demonstrates good repeatability across different experimental conditions, validating Alismoxide as a reliable marker for QAMS-based quality control [1].

Quality Control Analytical Chemistry QAMS

Solubility Profile: Alismoxide DMSO Solubility vs. Alisol B 23-Acetate

Alismoxide exhibits high solubility in DMSO, with vendor-reported values ranging from ≥31 mg/mL to 55 mg/mL (230.73 mM) [1][2]. This solubility profile differs from that of alisol B 23-acetate, which typically shows lower DMSO solubility, often in the range of 10-20 mg/mL based on class-level vendor data. This enhanced solubility facilitates the preparation of concentrated stock solutions for in vitro assays, reducing the need for sonication or heating [1].

Formulation Solubility Assay Development

In Vivo Activity: Alismoxide Inhibits Type III Allergic Reaction (DPAR) at 50-200 mg/kg Oral Dose

Alismoxide demonstrates in vivo pharmacological activity in a rat model of type III allergy. At oral doses of 50 and 200 mg/kg, Alismoxide showed an inhibitory effect on the direct passive Arthus reaction (DPAR) [1]. While comparable in vivo data for alisol analogs in this specific model is not readily available from the same study for direct head-to-head comparison, this finding establishes a baseline for Alismoxide's oral bioavailability and in vivo efficacy. This contrasts with the anti-complementary in vitro inactivity noted previously, suggesting potential alternative mechanisms or metabolic activation in vivo [2].

Allergy In Vivo Pharmacology Immunology

Alismoxide Research and Industrial Applications: Quality Control, Inflammation Screening, and Antibacterial Profiling


Alismatis Rhizoma Quality Control and Standardization Using Alismoxide as a QAMS Marker

Alismoxide is a validated marker compound for the quantitative analysis of multi-components by single marker (QAMS) in Alismatis Rhizoma. With a precisely defined relative correction factor (RCF) of 0.946 against alisol B 23-acetate as an internal standard, Alismoxide enables accurate quantification of this sesquiterpene constituent in plant material and herbal formulations [1]. This analytical application is critical for ensuring batch-to-batch consistency and compliance with pharmacopoeial standards for Alismatis Rhizoma [1].

Anti-Inflammatory Reference Standard for RAW264.7 Macrophage NO Production Assays

Alismoxide serves as a defined reference standard with a known IC50 of 4.3 μM in LPS-induced NO production in RAW264.7 cells [2]. This well-characterized activity makes Alismoxide suitable as a calibration control or comparator in inflammation screening campaigns, particularly when benchmarking extracts or fractions derived from Alisma species [2]. Researchers should note its ~8-fold lower potency relative to alisol B 23-acetate to avoid misinterpretation of assay results .

Negative Control in Complement Pathway Assays Requiring Inactive Sesquiterpene

Due to its demonstrated lack of anti-complementary activity through the classical pathway, Alismoxide can be employed as a negative control or selectivity reference in complement system studies [3]. This contrasts with the active alisol triterpenes from the same plant source, making Alismoxide valuable for deconvoluting the contributions of sesquiterpene versus triterpene fractions in Alismatis Rhizoma bioactivity [3].

Antibacterial Screening Benchmark for S. mutans with Defined MIC

Alismoxide has a defined MIC of 32 μg/mL against *Streptococcus mutans* KCTC 3289 . This well-characterized activity profile positions Alismoxide as a benchmark for antibacterial screening of related sesquiterpenes or for comparative studies assessing the structure-activity relationship of guaiane derivatives against oral pathogens .

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